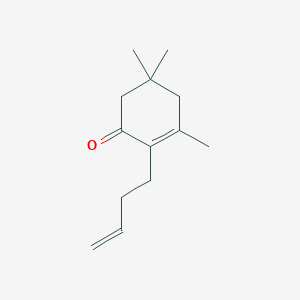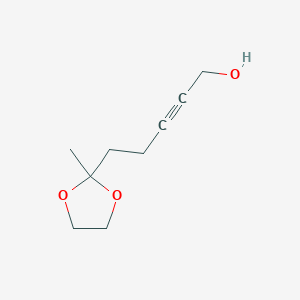
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol is an organic compound characterized by the presence of a dioxolane ring and a pentynol chain. This compound is notable for its unique structure, which combines a cyclic acetal with an alkyne and an alcohol functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The alkyne and alcohol functionalities are introduced through subsequent reactions, such as the addition of acetylene derivatives and hydroxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method to ensure anhydrous conditions . This method minimizes unwanted side reactions and ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of 5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group, while the alkyne and alcohol groups can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler analog with similar ring structure but lacking the alkyne and alcohol functionalities.
2-Methyl-1,3-dioxolane-2-acetate: Contains a similar dioxolane ring but with different substituents.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another compound with a dioxolane ring and hydroxyl group but different overall structure.
Uniqueness
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol is unique due to its combination of a dioxolane ring, alkyne, and alcohol functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
138667-73-9 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
5-(2-methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol |
InChI |
InChI=1S/C9H14O3/c1-9(11-7-8-12-9)5-3-2-4-6-10/h10H,3,5-8H2,1H3 |
InChIキー |
MFFCNCHOAWLNPN-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CCC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)
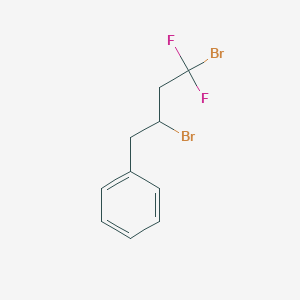
![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)

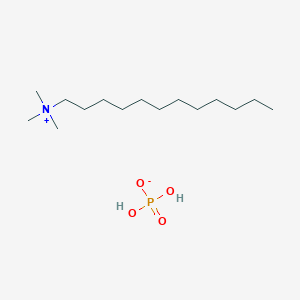
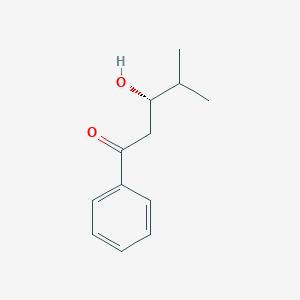
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
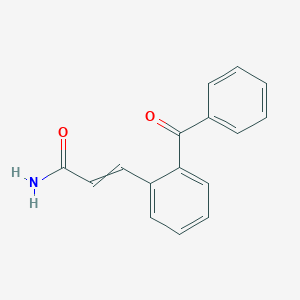
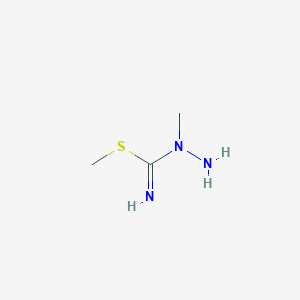

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
